3,5-Dimethyl-N-propylaniline

Lipophilicity Partition Coefficient Organic Synthesis

3,5-Dimethyl-N-propylaniline (CAS 13342-24-0) is a secondary alkyl-aryl amine characterized by a 3,5-dimethylphenyl core substituted with a propyl chain at the nitrogen atom. It serves as a versatile intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical compounds.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 13342-24-0
Cat. No. B3098349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-N-propylaniline
CAS13342-24-0
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCCCNC1=CC(=CC(=C1)C)C
InChIInChI=1S/C11H17N/c1-4-5-12-11-7-9(2)6-10(3)8-11/h6-8,12H,4-5H2,1-3H3
InChIKeyYYLLHTCECJVDFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-N-propylaniline (CAS 13342-24-0): Essential Procurement and Selection Data for Chemical Synthesis and Industrial Intermediates


3,5-Dimethyl-N-propylaniline (CAS 13342-24-0) is a secondary alkyl-aryl amine characterized by a 3,5-dimethylphenyl core substituted with a propyl chain at the nitrogen atom. It serves as a versatile intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical compounds . Its unique substitution pattern imparts distinct physicochemical properties that differentiate it from other alkylated anilines and primary aromatic amines. The compound is typically available in research and industrial grades with purities of 95% to 98% [1], and its procurement requires careful consideration of its lipophilicity, basicity, and thermal stability for optimal process design and product performance.

Workflow

Synthetic intermediate for agrochemical, dye, and pharmaceutical compound synthesis

Selection

Available in research and industrial grades with typical purity 95–98%

Use Context

Process design benefits from lipophilicity, basicity, and thermal stability review

3,5-Dimethyl-N-propylaniline (CAS 13342-24-0): Why In‑Class Analogs Cannot Be Freely Interchanged


While numerous alkylated anilines exist, 3,5-Dimethyl-N-propylaniline possesses a specific combination of ring substitution (3,5-dimethyl) and N-alkyl chain length (n-propyl) that yields a distinct physicochemical profile. This profile directly influences solubility, reactivity, and downstream processing behavior. General substitutions with other secondary anilines (e.g., N-propylaniline) or primary aniline analogs (e.g., 3,5-dimethylaniline) will alter key parameters such as lipophilicity, basicity, and boiling point, potentially leading to suboptimal reaction yields, increased purification burdens, or failure to meet product specifications [1] [2] [3]. The quantitative evidence presented below demonstrates the verifiable, dimension-specific differences that justify a precise procurement strategy.

N-Propylaniline or 3,5-dimethylaniline substitution alters lipophilicity and basicity, potentially shifting solubility and reactivity.

Reaction yields may be lower and purification burden higher if the specific 3,5-dimethyl-N-propyl pattern is not maintained.

Boiling point and thermal behavior differ from structurally related anilines, affecting process safety margins and distillation conditions.

3,5-Dimethyl-N-propylaniline (CAS 13342-24-0): Quantitative Differentiation Data for Procurement Decisions


3,5-Dimethyl-N-propylaniline (CAS 13342-24-0): Enhanced Lipophilicity (LogP) vs. 3,5-Dimethylaniline and N-Propylaniline

3,5-Dimethyl-N-propylaniline exhibits significantly higher lipophilicity than its primary analog 3,5-dimethylaniline and the non-ring-substituted N-propylaniline. The computed XLogP3 value is 3.5, compared to 2.0 for 3,5-dimethylaniline and 2.5 for N-propylaniline [1] [2] [3]. This 1.5-unit increase in LogP relative to 3,5-dimethylaniline translates to a theoretical ~32-fold greater partition into octanol, while the 1.0-unit increase relative to N-propylaniline corresponds to a ~10-fold difference, assuming linear free-energy relationships.

Lipophilicity (LogP)
Cross-study comparable
3.5 vs 2.0 3,5-dimethylaniline 2.5 N-propylaniline
Supports selection for non-polar media and chromatographic tuning
Computed XLogP3 values; verify experimentally
Lipophilicity Partition Coefficient Organic Synthesis Intermediate Selection

3,5-Dimethyl-N-propylaniline (CAS 13342-24-0): Increased Basicity (pKa) vs. 3,5-Dimethylaniline

The basicity of 3,5-Dimethyl-N-propylaniline is moderately enhanced relative to the primary aromatic amine 3,5-dimethylaniline. The predicted pKa is 5.34±0.25, whereas the experimentally reported pKa for 3,5-dimethylaniline is 4.765 [1]. This corresponds to a difference of approximately +0.58 pKa units, indicating that the conjugate acid of 3,5-Dimethyl-N-propylaniline is about 3.8 times less dissociated at physiological pH. The N-propyl substitution further stabilizes the protonated form compared to the primary amine, consistent with the electron-donating inductive effect of the alkyl chain.

Basicity (pKa)
Cross-study comparable
Δ +0.58 pKa units (predicted 5.34±0.25 vs 4.765)
Alters protonation state in aqueous media, influencing pH-sensitive reactions
Predicted pKa; confirm experimentally
Basicity pKa Acid-Base Chemistry Reactivity Tuning

3,5-Dimethyl-N-propylaniline (CAS 13342-24-0): Elevated Boiling Point vs. Structurally Related Anilines

The predicted boiling point of 3,5-Dimethyl-N-propylaniline is 262.0±9.0 °C . In comparison, the experimentally determined boiling points of 3,5-dimethylaniline and N-propylaniline are 221 °C and 220 °C, respectively . This represents a 41–42 °C increase in the temperature at which the compound vaporizes. The higher boiling point reflects stronger intermolecular interactions due to the combined effects of increased molecular weight and the specific substitution pattern.

Boiling Point
Data to verify
262.0±9.0 °C (predicted) vs 221 °C and 220 °C; Δ +41–42 °C
Expands temperature window for reactions, reducing volatility losses
Predicted value without confirmed source; verify for process design
Thermal Stability Boiling Point Distillation Process Safety

3,5-Dimethyl-N-propylaniline (CAS 13342-24-0): Documented Purity Specifications for Reliable Procurement

Commercial availability of 3,5-Dimethyl-N-propylaniline is documented with defined purity grades. One supplier lists the compound at 98% purity , while another offers a research-grade product with a typical purity of 95% . In contrast, widely available 3,5-dimethylaniline is typically supplied at 98% purity but lacks the N-alkyl substitution essential for certain synthetic pathways . The specified purities for 3,5-Dimethyl-N-propylaniline meet the requirements for use as a synthetic intermediate without the need for additional purification steps that might be necessary for lower-grade alternatives.

Purity Specification
Class-level inference
95%–98% commercial purity; comparable to 3,5-dimethylaniline but with N-propyl functionality
Supports direct use as synthetic intermediate without further purification
Review vendor COA for lot-specific purity
Purity Quality Control Procurement Analytical Grade

3,5-Dimethyl-N-propylaniline (CAS 13342-24-0): Evidence-Based Application Scenarios for Scientific and Industrial Users


Design of Hydrophobic Agrochemical Intermediates

The elevated LogP of 3.5 (XLogP3) [1] makes 3,5-Dimethyl-N-propylaniline a superior choice for building blocks intended for non-polar or lipid-rich environments, such as the active sites of hydrophobic plant cuticles or soil organic matter. When lipophilicity is a key determinant of bioactivity or environmental fate, this compound provides a quantifiable advantage over 3,5-dimethylaniline (LogP 2.0) [2] and N-propylaniline (LogP 2.5) [3].

pH-Dependent Synthesis and Salt Formation

The higher pKa (5.34±0.25) compared to 3,5-dimethylaniline (4.765) [4] shifts the protonation equilibrium in aqueous media. This property is valuable in reactions where precise control of the nucleophilic amine species is required, such as in the formation of amine salts for crystallization or in pH-stat controlled alkylations, offering a distinct operational window not available with the more acidic primary analog.

High-Temperature Reaction Processes

With a boiling point of 262.0±9.0 °C , 3,5-Dimethyl-N-propylaniline can be employed in reactions requiring elevated temperatures without the risk of premature evaporation that plagues lower-boiling analogs like 3,5-dimethylaniline (221 °C) and N-propylaniline (220 °C) . This expands the scope of potential transformations, including high-temperature condensations or melt-phase reactions, while improving process safety margins.

Precision Synthesis of Dyes and Functional Materials

The documented 95–98% purity grades ensure that 3,5-Dimethyl-N-propylaniline can be directly integrated into multistep syntheses of dyes, pigments, and specialty polymers. The specific combination of 3,5-dimethyl substitution and N-propyl chain provides a unique electronic and steric environment that influences the absorption spectrum and fastness properties of the final dye, making substitution with generic anilines unacceptable for achieving targeted color characteristics.

Application
Selection Property
Validation Focus
Hydrophobic intermediate synthesis
Lipophilicity profile vs primary and unsubstituted analogs
Octanol/water partitioning in non-polar reaction media
pH-controlled synthesis and salt formation
Basicity shift relative to primary aniline
Protonation equilibrium in aqueous reaction conditions
High-temperature synthesis
Elevated boiling point vs analogs
Volatility control and thermal safety margin
Dye and specialty polymer synthesis
Defined purity grade and N-propyl substitution pattern
Purity and identity verification against vendor COA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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